N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide
Brand Name: Vulcanchem
CAS No.: 102002-71-1
VCID: VC20845014
InChI: InChI=1S/C20H18N2OS/c23-19(15-9-3-1-4-10-15)21-20-22(16-11-5-2-6-12-16)17-13-7-8-14-18(17)24-20/h1-6,9-12H,7-8,13-14H2
SMILES: C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4
Molecular Formula: C20H18N2OS
Molecular Weight: 334.4 g/mol

N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide

CAS No.: 102002-71-1

Cat. No.: VC20845014

Molecular Formula: C20H18N2OS

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide - 102002-71-1

Specification

CAS No. 102002-71-1
Molecular Formula C20H18N2OS
Molecular Weight 334.4 g/mol
IUPAC Name N-(3-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C20H18N2OS/c23-19(15-9-3-1-4-10-15)21-20-22(16-11-5-2-6-12-16)17-13-7-8-14-18(17)24-20/h1-6,9-12H,7-8,13-14H2
Standard InChI Key DQKOXJNXZPTUEE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4
Canonical SMILES C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator